

Thermochemical data for 3-(Aminomethyl)cyclobutanol

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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanol

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An In-depth Technical Guide to the Thermochemical Properties of **3-(Aminomethyl)cyclobutanol**

Abstract

This technical guide addresses the thermochemical properties of **3-(aminomethyl)cyclobutanol**, a molecule of significant interest in contemporary drug discovery due to its constrained cyclobutane scaffold. In the absence of publicly available experimental data for this specific compound, this document provides a comprehensive framework for its determination and interpretation. We delve into the critical role of thermochemical parameters—such as enthalpy of formation, heat capacity, and entropy—in the drug development pipeline, from assessing molecular stability to optimizing drug-target interactions. This guide furnishes detailed, field-proven experimental protocols for oxygen bomb calorimetry and differential scanning calorimetry, alongside a rigorous overview of high-accuracy computational chemistry methods for ab initio prediction. By contextualizing these methodologies with established data for analogous structures like cyclobutane and cyclobutanol, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to characterize and leverage the thermodynamic landscape of novel chemical entities.

The Imperative of Thermochemical Data in Modern Drug Development

The journey of a drug candidate from initial hit to marketable therapeutic is fraught with challenges, many of which are fundamentally governed by the molecule's thermodynamic properties. A thorough understanding of a compound's thermochemical profile is not merely an academic exercise; it is a critical component of risk mitigation and rational design in pharmaceutical development.^[1] For a molecule like **3-(aminomethyl)cyclobutanol**, which incorporates a strained four-membered ring, these properties are especially influential.

The standard enthalpy of formation ($\Delta_f H^\circ$) provides a direct measure of a molecule's intrinsic stability. This value is paramount for assessing the energetic feasibility of synthetic routes and predicting potential degradation pathways. For instance, the significant ring strain inherent in the cyclobutane motif, approximately 110 kJ/mol, renders it a unique pharmacophore, but also a potential liability that must be quantitatively understood.^[2]

Furthermore, thermodynamic parameters are central to predicting a drug's physicochemical properties. Heat capacity (C_p) and the enthalpies of phase transitions (e.g., fusion and vaporization) are essential for developing robust crystallization processes, determining solubility, and ensuring the stability of the final drug formulation.^[3]

Perhaps most critically, thermodynamics governs the very essence of pharmacology: the binding of a drug to its biological target. The binding affinity, quantified by the Gibbs free energy of binding (ΔG), is composed of both enthalpic (ΔH) and entropic (ΔS) contributions ($\Delta G = \Delta H - T\Delta S$).^[4] An enthalpically driven interaction, often associated with the formation of strong hydrogen bonds and van der Waals contacts, is frequently a hallmark of high-specificity binding.^[5] Conversely, an entropically driven binding event may be dominated by the release of ordered water molecules from the binding site. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures these thermodynamic signatures, providing invaluable insights for lead optimization.^{[6][7]} However, the phenomenon of enthalpy-entropy compensation, where a favorable change in enthalpy is offset by an unfavorable change in entropy (or vice versa), can complicate optimization efforts and underscores the need for a complete thermodynamic characterization.^{[8][9]}

Experimental Determination of Core Thermochemical Properties

Given the absence of published data for **3-(aminomethyl)cyclobutanol**, this section outlines the gold-standard experimental methodologies for their determination. These protocols are designed to be self-validating systems, ensuring the generation of trustworthy and accurate data.

Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation is most accurately derived from the experimentally determined enthalpy of combustion ($\Delta_{\text{ch}}^{\circ}$). Oxygen bomb calorimetry is the definitive technique for this measurement. The process involves the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess pure oxygen.

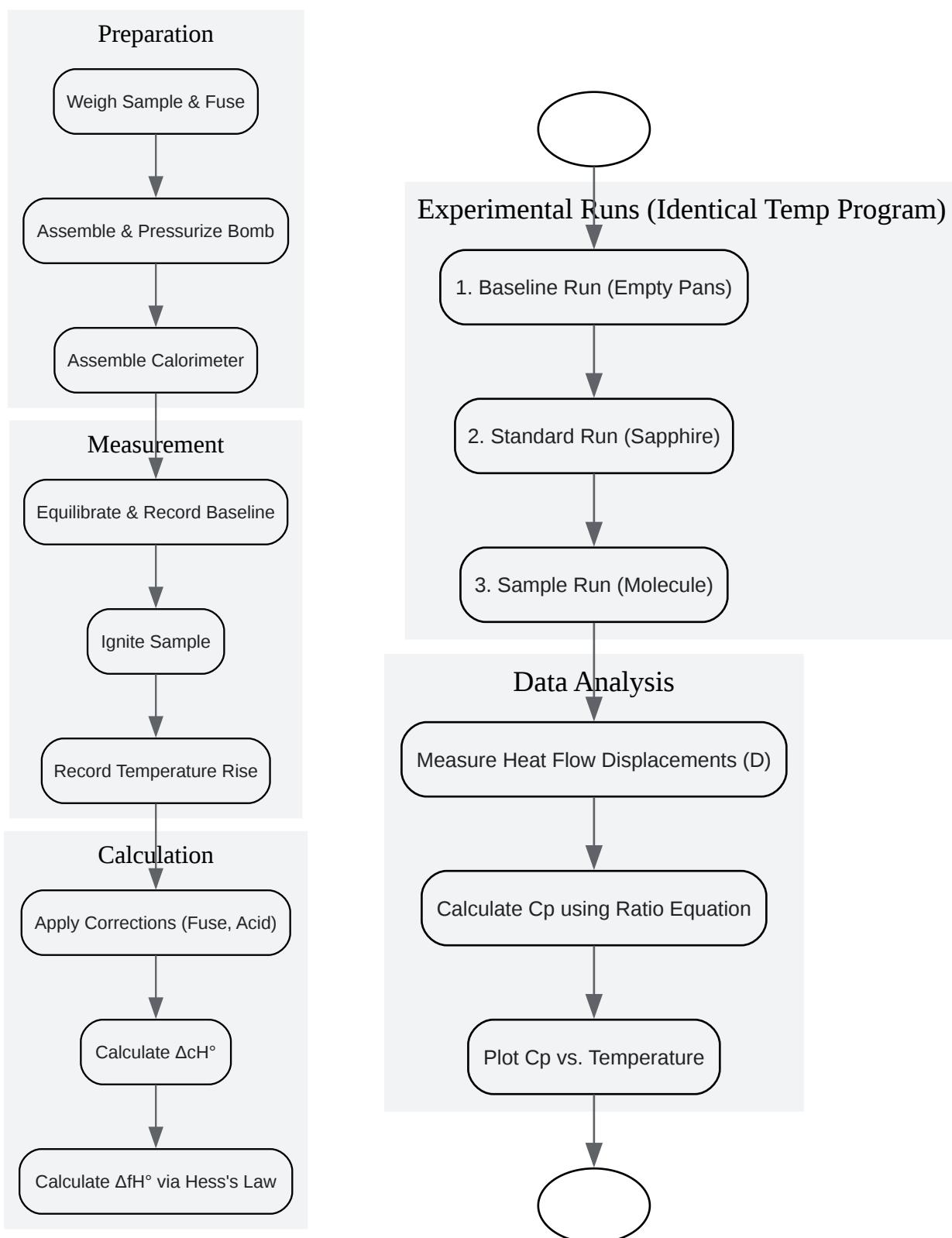
Experimental Protocol: Oxygen Bomb Calorimetry

- Sample Preparation:
 - Weigh approximately 0.8-1.0 g of high-purity **3-(aminomethyl)cyclobutanol** into a tared crucible. For solid samples, it is often pressed into a pellet to ensure complete combustion.[10]
 - Measure a precise length of nickel-chromium or iron ignition wire and weigh it accurately.
 - Secure the ignition wire between the electrodes of the bomb head, ensuring it is in firm contact with the sample pellet.[11]
- Bomb Assembly and Pressurization:
 - Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere, ensuring that any nitric acid formed from residual atmospheric nitrogen and sulfuric acid from sulfur impurities are dissolved.
 - Carefully seal the bomb, tightening the screw cap by hand.
 - Flush the bomb with a low pressure of oxygen to purge atmospheric nitrogen.[11]
 - Slowly charge the bomb with high-purity oxygen to a pressure of 25-30 atm. Check for leaks by submerging the pressurized bomb in water.

- Calorimetric Measurement:
 - Place the sealed bomb into the calorimeter bucket.
 - Accurately measure a known quantity of water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.
 - Assemble the calorimeter, lower the cover, and start the stirrer.
 - Allow the system to reach thermal equilibrium, recording the temperature at regular intervals (e.g., every 30 seconds) for approximately 5 minutes to establish a stable baseline.[\[10\]](#)
- Ignition and Data Acquisition:
 - Ignite the sample by passing a current through the ignition wire.
 - Record the temperature rise at frequent intervals (e.g., every 30 seconds) until a peak temperature is reached and begins to decline. Continue recording for another 5 minutes to establish the post-combustion baseline.
- Post-Run Analysis:
 - Carefully release the pressure from the bomb.
 - Collect and weigh any unburned portions of the ignition wire.
 - Wash the interior of the bomb with distilled water and titrate the washings with a standard sodium carbonate solution to quantify the amount of nitric acid formed.
- Calculations:
 - The total heat released is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).
 - Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of nitric acid.

- The constant volume energy of combustion ($\Delta_c U$) is converted to the standard enthalpy of combustion ($\Delta_c H^\circ$).
- Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law with the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.

Logical Workflow for Bomb Calorimetry

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Caption: Workflow for heat capacity measurement via DSC.

Computational Prediction of Thermochemical Properties

As a powerful complement to experimental work, modern computational chemistry offers robust methods for predicting thermochemical data with high accuracy.

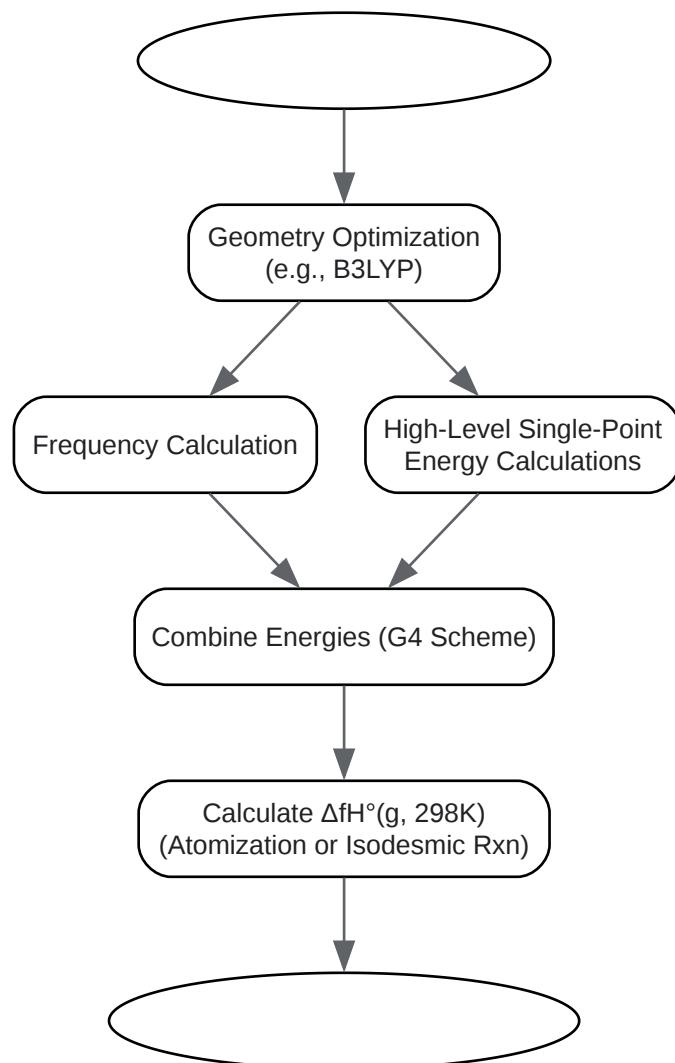
High-Accuracy Ab Initio Methods

For small organic molecules, high-level composite methods such as Gaussian-4 (G4) theory provide a reliable path to the gas-phase enthalpy of formation. [12] These methods systematically approximate the exact solution of the Schrödinger equation through a series of calculations that are then combined to yield a highly accurate total energy.

Computational Workflow: G4 Theory

- Geometry Optimization: The molecular structure of **3-(aminomethyl)cyclobutanol** is optimized at a moderate level of theory (e.g., B3LYP/6-31G(2df,p)) to find its lowest energy conformation. [12]
- Frequency Calculation: A frequency calculation is performed at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy. [13]
- High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory and larger basis sets.
- Composite Energy Calculation: The results from the preceding steps are combined according to the G4 prescription, which includes empirical corrections, to yield a highly accurate total electronic energy at 0 K.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization scheme, where the G4-calculated enthalpy of the molecule is compared to the G4-calculated and experimentally known enthalpies of its constituent atoms. [14][15] To further improve accuracy, isodesmic reactions, which conserve bond types, can be used to cancel out systematic errors in the calculations.

Logical Workflow for Ab Initio Thermochemistry



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Caption: Workflow for computational thermochemistry.

Benson Group Increment Theory

A faster, albeit less accurate, method for estimating enthalpy of formation is the Benson group increment theory. [16] This empirical method approximates the enthalpy of formation by summing the contributions of predefined molecular groups.

For **3-(aminomethyl)cyclobutanol**, the molecule would be dissected into the following groups:

- C-(C)₂(H)₂: Two secondary carbon atoms in the ring.

- C-(C)₃(H): The tertiary carbon atom bonded to the hydroxyl group.
- C-(C)₂(N)(H): The tertiary carbon atom bonded to the aminomethyl group.
- C-(C)(H)₂: The methylene carbon of the aminomethyl group.
- O-(C)(H): The hydroxyl group.
- N-(C)(H)₂: The primary amine group.
- Cyclobutane ring strain correction: A crucial term to account for the inherent strain of the four-membered ring.

While useful for rapid estimation, the accuracy of this method is limited by the availability of high-quality parameters for all necessary groups and its simplified treatment of complex steric and electronic interactions. [16]

Thermochemical Context from Analogous Structures

While awaiting direct measurement or computation, we can infer likely thermochemical characteristics by examining simpler, related molecules. The cyclobutane ring system is the dominant structural feature, and its properties provide a valuable baseline.

Property	Cyclobutane	Cyclobutanol	Units	Reference(s)
Standard Enthalpy of Formation (gas, $\Delta fH^\circ_{\text{gas}}$)	+28.4 \pm 0.4	-148.8 \pm 1.1	kJ/mol	[5]
Ring Strain Energy	~110	Not Reported	kJ/mol	[2]

The data clearly show the endothermic nature of the parent cyclobutane due to its significant ring strain. The introduction of a hydroxyl group in cyclobutanol leads to a substantially more negative (more stable) enthalpy of formation. We can anticipate that the addition of the

aminomethyl group in **3-(aminomethyl)cyclobutanol** will further decrease the enthalpy of formation relative to cyclobutane, reflecting the stabilizing contributions of the C-N and N-H bonds. However, the final value will be a complex interplay between the stabilizing effect of the functional groups and the destabilizing effect of the ring strain and any potential intramolecular interactions.

Conclusion

The thermochemical properties of **3-(aminomethyl)cyclobutanol** are pivotal for its successful development as a potential pharmaceutical agent. Although direct experimental data are not currently available, this guide has established a clear and robust pathway for their acquisition and interpretation. Through a synergistic application of experimental techniques like oxygen bomb calorimetry and differential scanning calorimetry, alongside high-accuracy computational methods such as G4 theory, a comprehensive thermochemical profile can be developed. This profile will empower researchers to make informed decisions regarding synthetic strategy, formulation development, and the rational design of next-generation therapeutics by providing a fundamental understanding of the molecule's stability, behavior, and energetic contributions to target binding.

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